Cas no 826-34-6 (dimethyl cis-cyclopropane-1,2-dicarboxylate)

dimethyl cis-cyclopropane-1,2-dicarboxylate structure
826-34-6 structure
Nome do Produto:dimethyl cis-cyclopropane-1,2-dicarboxylate
N.o CAS:826-34-6
MF:C7H10O4
MW:158.151902675629
MDL:MFCD00062805
CID:726148
PubChem ID:642979

dimethyl cis-cyclopropane-1,2-dicarboxylate Propriedades químicas e físicas

Nomes e Identificadores

    • 1,2-Cyclopropanedicarboxylicacid, 1,2-dimethyl ester, (1R,2S)-rel-
    • Dimethyl Cis-1,2-Cyclopropanedicarboxylate
    • dimethyl (1S,2R)-cyclopropane-1,2-dicarboxylate
    • cis-Dimethyl cyclopropane-1,2-dicarboxylate
    • dimethyl (1R,2S)-cyclopropane-1,2-dicarboxylate
    • JBVOSZYUSFDYIN-SYDPRGILSA-N
    • DIMETHYLCIS-1,2-CYCLOPROPANEDICARBOXYLATE
    • 1,2-Cyclopropanedicarboxylic acid, dimethyl ester, (1R,2S)-rel-
    • (1R,2S)-dimethyl cyclopropane-1,2-dicarboxylate
    • Cyclopropane-1,2-dicarboxylic acid dimethyl ester, Z
    • dimethyl cis-cyclopropane-1,2-dicarboxylate
    • 1,2-Cyclopropanedicarboxylic acid, dimethyl ester, (1R,2S)-rel- (9CI)
    • 1,2-Cyclopropanedicarboxylic acid, dimethyl ester, cis- (8CI)
    • rel-1,2-Dimethyl (1R,2S)-1,2-cyclopropanedicarboxylate (ACI)
    • (cis)-1,2-Bis(methoxycarbonyl)cyclopropane
    • (±)-cis-1,2-Cyclopropanedicarboxylic acid dimethyl ester
    • InChI=1/C7H10O4/c1-10-6(8)4-3-5(4)7(9)11-2/h4-5H,3H2,1-2H3/t4-,5
    • 1885089-58-6
    • CS-0054272
    • F70308
    • cyclopropane-cis-1,2-dicarboxylic acid dimethyl ester
    • D72917
    • AKOS022185057
    • AS-66024
    • 1,2-cyclopropanedicarboxylic acid, dimethyl ester, (1R,2S)-
    • SCHEMBL974796
    • DTXSID80349101
    • 826-34-6
    • DB-000426
    • 1,2-dimethyl (1R,2S)-cyclopropane-1,2-dicarboxylate
    • MDL: MFCD00062805
    • Inchi: 1S/C7H10O4/c1-10-6(8)4-3-5(4)7(9)11-2/h4-5H,3H2,1-2H3/t4-,5+
    • Chave InChI: JBVOSZYUSFDYIN-SYDPRGILSA-N
    • SMILES: C([C@@H]1C[C@@H]1C(=O)OC)(=O)OC

Propriedades Computadas

  • Massa Exacta: 158.05800
  • Massa monoisotópica: 158.057909
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 4
  • Contagem de Átomos Pesados: 11
  • Contagem de Ligações Rotativas: 4
  • Complexidade: 167
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 2
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Carga de Superfície: 0
  • Superfície polar topológica: 52.6
  • Contagem de Tautomeros: nothing
  • XLogP3: 0.1

Propriedades Experimentais

  • Cor/Forma: Colorless Transparent Liquid
  • Densidade: 1.15
  • Ponto de ebulição: 112 °C (18 mmHg)
  • Ponto de Flash: 99 °C
  • Índice de Refracção: 1.4445-1.4465
  • PSA: 52.60000
  • LogP: -0.03150
  • Solubilidade: Insoluble in water

dimethyl cis-cyclopropane-1,2-dicarboxylate Informações de segurança

  • Código da categoria de perigo: 22
  • Instrução de Segurança: 36/37/39-26
  • Identificação dos materiais perigosos: Xn
  • Frases de Risco:R22

dimethyl cis-cyclopropane-1,2-dicarboxylate Dados aduaneiros

  • CÓDIGO SH:2917209090
  • Dados aduaneiros:

    China Customs Code:

    2917209090

    Overview:

    HS:2917209090 other(Cycloalkane\Cycloene\Cyclic terpene)Polycarboxylic acid VAT:17.0% Tax refund rate:9.0% Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods) MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Terephthalic acid please specify4-CBAvalue, Terephthalic acid please specifyP-TLacid value, Terephthalic acid please indicate color, Terephthalic acid please indicate moisture

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food

    Summary:

    2917209090 other cyclanic, cyclenic or cyclotherpenic polycarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives.supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward).VAT:17.0%.tax rebate rate:9.0%.MFN tariff:6.5%.general tariff:30.0%

dimethyl cis-cyclopropane-1,2-dicarboxylate Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
TRC
D464935-5g
Dimethyl cis-1,2-Cyclopropanedicarboxylate
826-34-6
5g
$896.00 2023-05-18
eNovation Chemicals LLC
D767210-10g
cis-Dimethyl cyclopropane-1,2-dicarboxylate
826-34-6 97%
10g
$280 2024-06-07
Chemenu
CM283400-10g
cis-Dimethyl cyclopropane-1,2-dicarboxylate
826-34-6 95%
10g
$389 2022-02-28
Chemenu
CM283400-10g
cis-Dimethyl cyclopropane-1,2-dicarboxylate
826-34-6 95%
10g
$389 2021-06-15
eNovation Chemicals LLC
D767210-1g
cis-Dimethyl cyclopropane-1,2-dicarboxylate
826-34-6 97%
1g
$105 2024-06-07
TRC
D464935-1g
Dimethyl cis-1,2-Cyclopropanedicarboxylate
826-34-6
1g
$207.00 2023-05-18
SHENG KE LU SI SHENG WU JI SHU
sc-497691-1 g
Dimethyl cis-1,2-Cyclopropanedicarboxylate,
826-34-6
1g
¥2,858.00 2023-07-11
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBGJ3058-1G
dimethyl cis-cyclopropane-1,2-dicarboxylate
826-34-6 95%
1g
¥ 607.00 2023-04-13
Aaron
AR005D36-100mg
Cis-Dimethyl Cyclopropane-1,2-Dicarboxylate
826-34-6 97%
100mg
$17.00 2025-02-10
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBGJ3058-250g
dimethyl cis-cyclopropane-1,2-dicarboxylate
826-34-6 97%
250g
¥15786.0 2024-04-17

dimethyl cis-cyclopropane-1,2-dicarboxylate Método de produção

Synthetic Routes 1

Condições de reacção
1.1 Catalysts: Ethanol
Referência
Electrochemical reductive cyclization of dimethyl dibromoalkanedioates
Satoh, Shohei; et al, Hokkaido Daigaku Kogakubu Kenkyu Hokoku, 1980, (102), 33-43

Synthetic Routes 2

Condições de reacção
1.1 Reagents: Acetic acid ,  Ammonium acetate
Referência
Stereochemistry of electroreduction of bromocyclopropanes. IV. New example of the relation between stereoselectivity and the composition of the supporting electrolyte
Hazard, R.; et al, Bulletin des Societes Chimiques Belges, 1985, 94(3), 199-204

Synthetic Routes 3

Condições de reacção
1.1 Catalysts: Triphenylphosphine (nickel complex) ,  Nickel (complexes) Solvents: Acetonitrile
Referência
Indirect electrochemical activation of gem-dihalo compounds - synthetic applications
Leonel, Eric; et al, Proceedings - Electrochemical Society, 2001, 2001, 2001-14

Synthetic Routes 4

Condições de reacção
1.1 Reagents: Sodium hydride
Referência
The synthesis and cycloaddition reactions of 3-azabicyclo[3.1.0]hex-2-ene 3-oxide and 3-azabicyclo[3.2.0]hept-2-ene 3-oxide. Highly strained bicyclic nitrones
Tufariello, Joseph J.; et al, Tetrahedron Letters, 1987, 28(3), 267-70

Synthetic Routes 5

Condições de reacção
1.1 Reagents: Water
1.2 Reagents: Thionyl chloride
2.1 0.5 h, heated
Referência
Studies and potential synthesis of muscarinic agents
Garst, John E., 1974, , ,

Synthetic Routes 6

Condições de reacção
1.1 Reagents: Sodium hydride Solvents: Methanol ,  Toluene
Referência
Cyclopropanediamines. 3. Pure diastereomers of 1,2-cyclopropanedicarboxylic acids and derivatives
Von der Saal, Wolfgang; et al, Liebigs Annalen der Chemie, 1989, (8), 703-12

Synthetic Routes 7

Condições de reacção
1.1 Solvents: Acetonitrile
1.2 Solvents: Pentane ,  Hexane
Referência
Stereoselective 1,3-debromination reactions
Liu, Yingchun; et al, Canadian Journal of Chemistry, 1993, 71(2), 258-62

Synthetic Routes 8

Condições de reacção
1.1 Solvents: Acetone
2.1 Reagents: Sodium hydroxide Solvents: Dichloromethane ,  Water
3.1 Solvents: Dichloromethane
Referência
Cyclopropanediamines. 3. Pure diastereomers of 1,2-cyclopropanedicarboxylic acids and derivatives
Von der Saal, Wolfgang; et al, Liebigs Annalen der Chemie, 1989, (8), 703-12

Synthetic Routes 9

Condições de reacção
1.1 Reagents: Sodium hydride Solvents: Toluene
Referência
Secondary deuterium kinetic isotope effects at the termini of cis-1,2-divinylcyclopropane and cis-1,2-divinylcyclobutane in their 3,3-sigmatropic shifts: evidence for different transition-state structures
Gajewski, Joseph J.; et al, Journal of Organic Chemistry, 1990, 55(2), 674-9

Synthetic Routes 10

Condições de reacção
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide
2.1 Reagents: Acetic acid ,  Sodium acetate ,  Tetrabutylammonium tetrafluoroborate
Referência
Stereochemistry of electroreduction of bromocyclopropanes. IV. New example of the relation between stereoselectivity and the composition of the supporting electrolyte
Hazard, R.; et al, Bulletin des Societes Chimiques Belges, 1985, 94(3), 199-204

Synthetic Routes 11

Condições de reacção
1.1 Reagents: Thionyl chloride ,  Bromine ,  Phosphorus tribromide
2.1 Catalysts: Ethanol
Referência
Electrochemical reductive cyclization of dimethyl dibromoalkanedioates
Satoh, Shohei; et al, Hokkaido Daigaku Kogakubu Kenkyu Hokoku, 1980, (102), 33-43

Synthetic Routes 12

Condições de reacção
1.1 Reagents: Sulfuric acid Solvents: Methanol
1.2 Solvents: Water
1.3 Solvents: Dichloromethane
Referência
Enantioselective synthetic approaches to cyclopropane and cyclobutane β-amino acids: synthesis and structural study of a conformationally constrained β-dipeptide
Martin-Vila, Marta; et al, Tetrahedron: Asymmetry, 2000, 11(17), 3569-3584

Synthetic Routes 13

Condições de reacção
1.1 -
2.1 Reagents: Acetic acid ,  Sodium acetate ,  Tetrabutylammonium tetrafluoroborate
Referência
Stereochemistry of electroreduction of bromocyclopropanes. IV. New example of the relation between stereoselectivity and the composition of the supporting electrolyte
Hazard, R.; et al, Bulletin des Societes Chimiques Belges, 1985, 94(3), 199-204

Synthetic Routes 14

Condições de reacção
1.1 0.5 h, heated
Referência
Studies and potential synthesis of muscarinic agents
Garst, John E., 1974, , ,

Synthetic Routes 15

Condições de reacção
1.1 Reagents: Acetic acid ,  Sodium acetate ,  Tetrabutylammonium tetrafluoroborate
Referência
Stereochemistry of electroreduction of bromocyclopropanes. IV. New example of the relation between stereoselectivity and the composition of the supporting electrolyte
Hazard, R.; et al, Bulletin des Societes Chimiques Belges, 1985, 94(3), 199-204

Synthetic Routes 16

Condições de reacção
1.1 Reagents: Thionyl chloride ;  4 h, rt
2.1 0.5 h, heated
Referência
Studies and potential synthesis of muscarinic agents
Garst, John E., 1974, , ,

Synthetic Routes 17

Condições de reacção
1.1 Solvents: Dichloromethane
Referência
Cyclopropanediamines. 3. Pure diastereomers of 1,2-cyclopropanedicarboxylic acids and derivatives
Von der Saal, Wolfgang; et al, Liebigs Annalen der Chemie, 1989, (8), 703-12

Synthetic Routes 18

Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Dichloromethane ,  Water
2.1 Solvents: Dichloromethane
Referência
Cyclopropanediamines. 3. Pure diastereomers of 1,2-cyclopropanedicarboxylic acids and derivatives
Von der Saal, Wolfgang; et al, Liebigs Annalen der Chemie, 1989, (8), 703-12

dimethyl cis-cyclopropane-1,2-dicarboxylate Raw materials

dimethyl cis-cyclopropane-1,2-dicarboxylate Preparation Products

Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:826-34-6)dimethyl cis-cyclopropane-1,2-dicarboxylate
A846514
Pureza:99%
Quantidade:5g
Preço ($):272.0